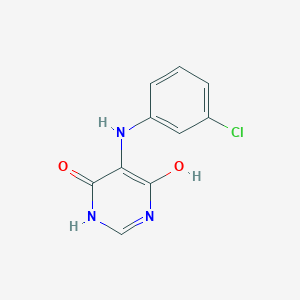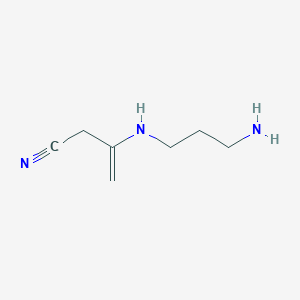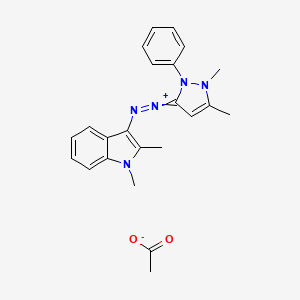
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate is a complex organic compound characterized by its unique structure, which includes an indole and pyrazolium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate typically involves the reaction of 1,2-dimethyl-1H-indole with diazonium salts, followed by coupling with 2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diaza-adamantan-6-one
- (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone
- N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate stands out due to its unique diazenyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
94135-77-0 |
|---|---|
Molekularformel |
C21H22N5.C2H3O2 C23H25N5O2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(1,2-dimethylindol-3-yl)imino-(1,5-dimethyl-2-phenylpyrazol-3-ylidene)azanium;acetate |
InChI |
InChI=1S/C21H22N5.C2H4O2/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
RMIOSBVPMTZFAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+]=NC2=C(N(C3=CC=CC=C32)C)C)N(N1C)C4=CC=CC=C4.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


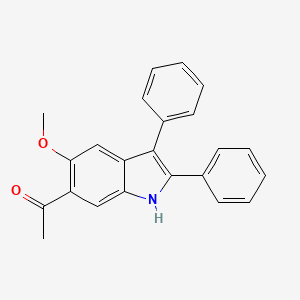
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
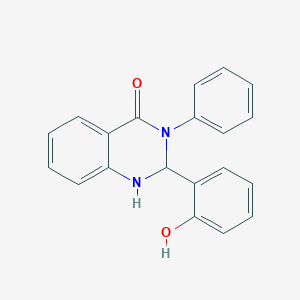
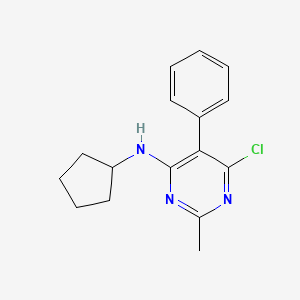
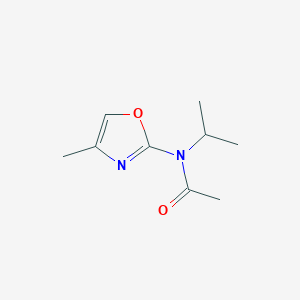

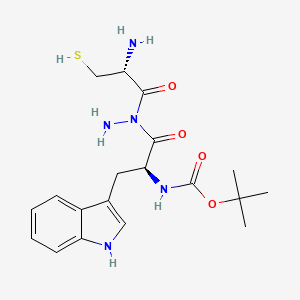
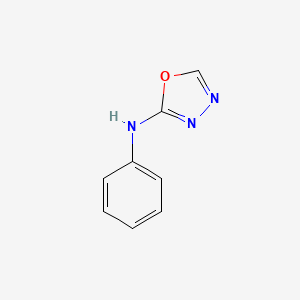

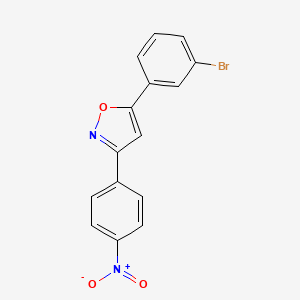
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
